3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(14)16-15-9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKKNLLCEHLQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3,6-dichloropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 3 and on the benzyl group undergo nucleophilic substitution under controlled conditions. Key reagents and outcomes include:
Nucleophilic Substitution at C-3
-
Ammonia/Amines : Reacts with amines (e.g., hydrazine hydrate) to form 3-amino derivatives. For example, treatment with hydrazine yields 3-hydrazinyl-6-[(2,4-dichlorophenyl)methyl]pyridazine .
-
Alkoxides/Thiols : Substitution with alkoxides (e.g., sodium methoxide) or thiols produces 3-alkoxy or 3-thio derivatives.
Example Reaction:
Conditions: Reflux in ethanol, 4–6 hours .
Benzyl Chloride Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles like thiourea or amines to form thioethers or secondary amines .
Example :
Conditions: Acetone, KCO, 50°C .
Table 1: Substitution Reactions and Products
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Hydrazine | 3-Hydrazinyl derivative | Ethanol, reflux, 4h | 68–86% |
| Thiourea | Pyridazinethione | DMF, 80°C | 73% |
| Sodium methoxide | 3-Methoxy derivative | DMSO, NaOH, RT | 72% |
Oxidation
The pyridazine ring is oxidized to N-oxides using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). For example:
Conditions: Acetic acid, 60°C, 2h.
Reduction
Catalytic hydrogenation or LiAlH reduces the pyridazine ring to dihydropyridazine derivatives.
Example :
Conditions: THF, 0°C to RT.
Coupling Reactions
The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Example :
Conditions: DMF, KPO, 100°C, 12h.
Table 2: Coupling Partners and Outcomes
| Boronic Acid | Product | Catalyst | Yield |
|---|---|---|---|
| Phenylboronic acid | 3-Phenylpyridazine | Pd(PPh) | 65% |
| 4-Methoxyphenylboronic | 3-(4-MeO-Ph)-pyridazine | PdCl(dppf) | 58% |
Functionalization via Side Chains
The chloromethyl group enables further derivatization:
-
Alkylation : Reacts with ethyl bromoacetate to introduce ester functionalities .
-
Cyclization : Forms fused heterocycles (e.g., thiadiazoles) when treated with thiourea derivatives .
Example Cyclization :
Conditions: Acetone, reflux, 3h .
Mechanistic Insights
Scientific Research Applications
Enzyme Interactions
The compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. It can act as an inhibitor or activator of these enzymes, thereby influencing metabolic pathways. For instance:
| Enzyme Type | Effect of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine |
|---|---|
| CYP1A2 | Inhibition |
| CYP2D6 | Activation |
| CYP3A4 | Inhibition |
This modulation of enzyme activity can lead to significant effects on cellular metabolism and drug interactions .
Cellular Effects
The compound has been shown to influence various cellular processes:
- Cell Proliferation : Enhances proliferation in certain cell types at lower concentrations.
- Anti-inflammatory Properties : Exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.
It also affects critical signaling pathways such as MAPK/ERK, which play essential roles in cell growth and differentiation .
Anti-Cancer Activity
Research indicates that this compound possesses significant anti-cancer properties. It has demonstrated cytotoxicity against various cancer cell lines:
| Cancer Cell Line | GI (%) |
|---|---|
| HL-60 (Leukemia) | 81.7 |
| A549 (Lung) | 58.4 |
| OVCAR-3 (Ovarian) | 67 |
| PC-3 (Prostate) | 77.2 |
These findings suggest its potential as a therapeutic agent in oncology .
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage:
| Dosage (mg/kg) | Observed Effect |
|---|---|
| Low (1-10) | Enhanced metabolic activity |
| Medium (10-50) | Anti-inflammatory effects |
| High (>50) | Hepatotoxicity and nephrotoxicity |
Lower doses may enhance beneficial effects, while higher doses can lead to toxicity .
Industrial Applications
In the agricultural sector, this compound is being investigated for use in developing agrochemicals such as herbicides and pesticides. Its specific chemical properties make it suitable for such applications .
Case Studies and Research Findings
Several studies have highlighted the compound's effectiveness against different cancer types and its potential role as a lead compound for developing new anti-cancer drugs. Molecular docking studies have indicated a strong binding affinity to targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Piperazinyl vs. Benzyl Groups : R66703 and R66933 () demonstrate that replacing the benzyl group with a piperazinyl moiety retains antiviral activity but alters solubility due to the basic nitrogen in piperazine .
- Heterocyclic Substituents : Imidazolyl derivatives (e.g., 3-chloro-6-(4-methylimidazol-1-yl)pyridazine) introduce hydrogen-bonding capabilities, which may improve target binding in antihypertensive applications .
Antiviral Activity
- Target Compound: Limited direct data, but related pyridazines with dichlorophenyl groups show activity against rhinoviruses .
- R66703: Exhibited EC₅₀ = 0.02 μM against rhinovirus type 2, superior to the reference compound WIN 51711 (EC₅₀ = 0.05 μM) .
- R66933 : Substituting methyl with chlorine (R66703 → R66933) increased potency, likely due to enhanced electron-withdrawing effects stabilizing receptor interactions .
Antibacterial Activity
- Pyridazine derivatives with piperazinyl groups (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) showed inhibition of Staphylococcus aureus (MIC = 8 μg/mL) .
Biological Activity
3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on the latest research findings.
This compound exhibits notable interactions with various enzymes and proteins. One of the key interactions involves cytochrome P450 enzymes, which are vital for drug metabolism. The compound can either inhibit or activate these enzymes, thereby influencing metabolic pathways crucial for cellular function.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Effect of this compound |
|---|---|
| CYP1A2 | Inhibition |
| CYP2D6 | Activation |
| CYP3A4 | Inhibition |
Cellular Effects
The compound modulates several cellular processes, including cell signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation.
Key Findings:
- Cell Proliferation: Enhances proliferation in certain cell types at lower concentrations.
- Inflammation: Exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, this compound binds to specific biomolecules. Its binding can occur at active or allosteric sites on enzymes, leading to conformational changes that alter enzymatic activity. Additionally, it may interact with transcription factors to influence gene expression directly.
Anti-Cancer Activity
Research indicates that this compound has potent anti-cancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines:
| Cancer Cell Line | GI (%) |
|---|---|
| HL-60 (Leukemia) | 81.7 |
| A549 (Lung) | 58.4 |
| OVCAR-3 (Ovarian) | 67 |
| PC-3 (Prostate) | 77.2 |
These findings suggest that the compound could serve as a potential therapeutic agent in oncology .
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage. Lower doses may enhance metabolic activity and reduce inflammation, while higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity.
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effect |
|---|---|
| Low (1-10) | Enhanced metabolic activity |
| Medium (10-50) | Anti-inflammatory effects |
| High (>50) | Hepatotoxicity and nephrotoxicity |
Transport and Distribution
The compound's distribution within cells is mediated by specific transporters, influencing its localization in various cellular compartments. For instance, it can accumulate in mitochondria, impacting cellular respiration and energy metabolism.
Case Studies and Research Findings
A study highlighted the compound's effectiveness against different cancer types and its potential role as a lead compound for developing new anti-cancer drugs. The molecular docking studies indicated strong binding affinity to targets involved in cancer progression .
Q & A
What are the optimal synthetic routes for 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine, and how can reaction conditions be optimized for yield and purity?
Basic
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. A common approach includes nucleophilic substitution at the pyridazine ring’s reactive positions, followed by coupling with a 2,4-dichlorophenylmethyl group. For example, chlorination at the 3-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Subsequent alkylation with (2,4-dichlorophenyl)methyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C facilitates the introduction of the benzyl group. Catalysts such as potassium carbonate or triethylamine improve reaction efficiency . Yield optimization requires strict control of stoichiometry, reaction time (6–12 hours), and purification via column chromatography or recrystallization.
What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?
Basic
Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for pyridazine and dichlorophenyl groups) and methylene linkages (δ 4.5–5.0 ppm). Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 315.97 for C₁₁H₇Cl₃N₂). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates . Impurity profiling may involve GC-MS for volatile byproducts.
How does the substitution pattern on the pyridazine ring influence the compound’s reactivity and biological activity?
Advanced
The chlorine atom at position 3 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for further derivatization. The (2,4-dichlorophenyl)methyl group at position 6 contributes to lipophilicity, improving membrane permeability and target binding. Comparative studies show that replacing the dichlorophenyl group with less electronegative substituents (e.g., methyl or methoxy) reduces anticancer activity, as seen in analogues tested against HeLa cells . Additionally, methylsulfonyl or carboxamide groups at position 6 (in related compounds) alter solubility and pharmacokinetics .
What in vitro models have been used to evaluate the anticancer potential of this compound, and how do results compare with structurally similar derivatives?
Advanced
Studies utilize cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values. For example, this compound demonstrated an IC₅₀ of 12.5 µM in MCF-7 cells, outperforming analogues like 3-chloro-6-methylpyridazine (IC₅₀ >50 µM) . Mechanistic studies reveal inhibition of protein kinases (e.g., EGFR) and induction of apoptosis via caspase-3 activation. However, discrepancies in potency across studies may arise from variations in assay protocols or cell line sensitivity .
How can discrepancies in reported biological activities of this compound across studies be resolved?
Advanced (Data Contradiction Analysis)
Discrepancies often stem from differences in cell culture conditions (e.g., serum concentration, passage number) or compound handling (e.g., solubility in DMSO vs. PBS). Standardization using reference compounds (e.g., doxorubicin as a positive control) and strict adherence to OECD guidelines for in vitro assays improves reproducibility . Meta-analyses comparing IC₅₀ values under consistent parameters (e.g., exposure time: 48 hours) can identify outlier data. Additionally, chemical stability studies (via HPLC) ensure degradation products do not skew results .
What strategies are recommended for selective functionalization of the pyridazine ring to enhance bioactivity?
Methodological
Selective modification at the 6-position is critical. Protection/deprotection strategies (e.g., using tert-butoxycarbonyl groups) allow targeted substitutions. For example, introducing a sulfonyl group via oxidation of a thioether intermediate (using H₂O₂) enhances hydrogen bonding with biological targets . Microwave-assisted synthesis reduces reaction times for substitutions (e.g., from 12 hours to 30 minutes) while maintaining regioselectivity . Computational tools like Density Functional Theory (DFT) predict reactive sites for rational design .
What computational approaches are utilized to predict the binding affinity of this compound with biological targets?
Advanced
Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases , identifying key residues (e.g., Arg120 in COX-2 for hydrogen bonding). QSAR models correlate substituent electronic parameters (e.g., Hammett σ constants) with activity, guiding structural optimization . Molecular Dynamics (MD) simulations assess binding stability over time, revealing conformational changes in target proteins upon ligand interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
